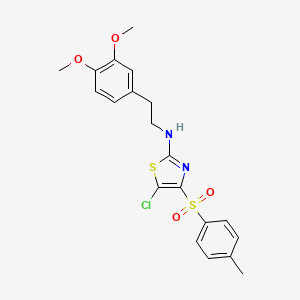![molecular formula C6H12Cl2N4 B2499797 1-methyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride CAS No. 485402-33-3](/img/structure/B2499797.png)
1-methyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-methyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride" is a derivative of triazolopyridine, which is a heterocyclic compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The molecular structure and vibrational dynamics of related triazolopyridines have been explored using density functional theory (DFT), revealing the influence of methyl substitution on the tautomeric forms and the role of hydrogen bonding in stabilizing the structure .
Synthesis Analysis
The synthesis of related triazolopyridine derivatives often involves reactions of heterocycles with 1,3-dipoles. For instance, the synthesis of dihydrotriazolopyridines and their benzologues has been achieved through the reaction of heterodipolarophiles like pyridine with diarylnitrilimines, resulting in a series of compounds with complete regioselectivity . This method provides a route to various triazolopyridine derivatives, which could be applicable to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of triazolopyridine derivatives has been extensively studied. For example, the crystal structure of a related compound, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, was determined using single-crystal X-ray diffraction, and theoretical calculations were performed using HF and DFT methods . These studies provide insights into the bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecular structure of "1-methyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride".
Chemical Reactions Analysis
The chemical reactivity of triazolopyridine derivatives can be inferred from studies on similar compounds. For instance, the ring cleavage of dihydrotriazolopyridines in acidic medium yields corresponding pyridinium chlorides, and the conversion back to the cyclic form has been achieved in the presence of triethylamine . Anodic oxidation in aprotic medium has been used to obtain triazolohetarenium perchlorates, and thermally initiated cycloreversion has been observed . These reactions highlight the potential chemical behavior of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyridine derivatives can be deduced from their molecular and crystal structures. For example, the crystal structure of a related compound, 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, shows that the molecules are arranged in chains generated by intermolecular hydrogen bonds, which could affect the compound's solubility and melting point . Additionally, the synthesis and characterization of 2,6-bis(1-triazolo)pyridine dihydrochloride provide insights into the regiochemistry and the formation of coordination polymeric networks with transition metals, which could be relevant to the compound's reactivity and potential as a ligand in metal complexes .
科学的研究の応用
Molecular Structure and Vibrational Dynamics
1-Methyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride's molecular structure and vibrational dynamics have been extensively studied. Lorenc et al. (2007) used density functional theory (DFT) to determine the molecular structure, vibrational energy levels, and potential energy distribution of various triazolopyridines, including 1-methyl derivatives. This study provides a deep insight into the molecular behavior of these compounds, which is crucial for understanding their potential applications in scientific research (Lorenc et al., 2007).
Synthesis and Chemical Properties
The synthesis and chemical properties of triazolopyridines, including 1-methyl derivatives, are another area of significant research interest. Ibrahim et al. (2011) explored the facile and efficient synthesis of new classes of 1,2,3-triazolo[4,5-b]pyridine and pyrazolo[4,3-b]pyridine derivatives. Their work contributes to the broader understanding of the synthesis pathways and chemical behaviors of these compounds (Ibrahim et al., 2011).
Density Functional Theory Studies
Density functional theory (DFT) studies have also been conducted to analyze the properties of triazolopyridines. Mozafari et al. (2016) synthesized various 3H-triazolopyrimidine derivatives and used DFT studies to reveal the regioselectivity of ring closure and helped in the assignment of the final structure of these compounds. This study helps in understanding the electronic and molecular structure, which is pivotal for potential applications in various fields (Mozafari et al., 2016).
Optimization for Pharmacokinetic Properties
Letavic et al. (2017) researched the optimization of pharmacokinetic properties of triazolopyridine derivatives. Their study led to the identification of novel P2X7 antagonists with suitable physicochemical properties, which have implications in drug development and therapeutic applications (Letavic et al., 2017).
特性
IUPAC Name |
1-methyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c1-10-6-2-3-7-4-5(6)8-9-10;;/h7H,2-4H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTWQJDKGXKTIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)N=N1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2-Ethylphenyl)-1,7-dimethyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2499715.png)

![2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B2499717.png)



![3-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2499723.png)

![N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2499727.png)
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B2499728.png)

![ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2499734.png)

